5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione
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Overview
Description
5-Cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is a heterocyclic compound containing nitrogen and sulfur atoms. It belongs to the class of 1,3,5-triazinanes, which are known for their diverse chemical properties and applications in various fields. This compound has a molecular formula of C₁₂H₂₃N₃S and a molecular weight of 241.396 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclotrimerization of isocyanatocyclohexane, which can be performed at room temperature and under mild reaction conditions . The reaction may involve the use of solvents such as dioxane and water, with sodium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . The organic phase is typically dried over sodium sulfate and concentrated under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1-propyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form nitrogen-containing heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include morpholine, sodium carbonate, and various solvents such as dioxane and water . Microwave irradiation can also be employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions with morpholine yield corresponding substituted products .
Scientific Research Applications
5-Cyclohexyl-1-propyl-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: It is used as a synthon in the construction of nitrogen-containing heterocyclic compounds.
Biology: The compound has been evaluated for its antimicrobial activity against various bacteria and fungi.
Industry: The compound’s unique chemical properties make it useful in various industrial processes.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can act as a formaldehyde imine equivalent, facilitating the construction of nitrogen-containing heterocyclic skeletons . Its reactivity with phosphoryl diazomethane under microwave irradiation leads to the formation of functionalized products .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione: This compound is obtained through cyclotrimerization of isocyanatocyclohexane.
1,3,5-Trimethylhexahydro-1,3,5-triazine: Known for its antimicrobial properties.
Uniqueness
5-Cyclohexyl-1-propyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical properties and reactivity compared to other 1,3,5-triazinanes .
Properties
IUPAC Name |
5-cyclohexyl-1-propyl-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-8-14-10-15(9-13-12(14)16)11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEGXORUZHHNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(CNC1=S)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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